molecular formula C18H16N4O3S B14971980 5-{[(4-Methoxyphenyl)carbonyl]amino}-2-(phenylamino)-1,3-thiazole-4-carboxamide

5-{[(4-Methoxyphenyl)carbonyl]amino}-2-(phenylamino)-1,3-thiazole-4-carboxamide

Cat. No.: B14971980
M. Wt: 368.4 g/mol
InChI Key: CGFNTHSTIRJUDZ-UHFFFAOYSA-N
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Description

5-(4-Methoxybenzamido)-2-(phenylamino)-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a thiazole ring, a methoxybenzamido group, and a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxybenzamido)-2-(phenylamino)-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Methoxybenzamido Group: The methoxybenzamido group can be introduced via an amide coupling reaction between 4-methoxybenzoic acid and an appropriate amine.

    Attachment of the Phenylamino Group: The phenylamino group can be attached through a nucleophilic substitution reaction involving aniline and a suitable leaving group on the thiazole ring.

Industrial Production Methods

Industrial production of 5-(4-methoxybenzamido)-2-(phenylamino)-1,3-thiazole-4-carboxamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxybenzamido)-2-(phenylamino)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-(4-Methoxybenzamido)-2-(phenylamino)-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-methoxybenzamido)-2-(phenylamino)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxybenzamido)benzoic acid
  • Methyl 4-(4-methoxybenzamido)butanoate
  • Ethyl 5-(4-methoxybenzamido)-3-methylisothiazole-4-carboxylate

Uniqueness

5-(4-Methoxybenzamido)-2-(phenylamino)-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups and its thiazole ring structure

Properties

Molecular Formula

C18H16N4O3S

Molecular Weight

368.4 g/mol

IUPAC Name

2-anilino-5-[(4-methoxybenzoyl)amino]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C18H16N4O3S/c1-25-13-9-7-11(8-10-13)16(24)22-17-14(15(19)23)21-18(26-17)20-12-5-3-2-4-6-12/h2-10H,1H3,(H2,19,23)(H,20,21)(H,22,24)

InChI Key

CGFNTHSTIRJUDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(N=C(S2)NC3=CC=CC=C3)C(=O)N

Origin of Product

United States

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